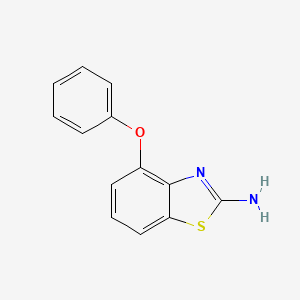

4-Phenoxy-1,3-benzothiazol-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c14-13-15-12-10(7-4-8-11(12)17-13)16-9-5-2-1-3-6-9/h1-8H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLROQLPSKILYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C(=CC=C2)SC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenoxy 1,3 Benzothiazol 2 Amine and Its Structural Analogs

Established Synthetic Pathways for the 2-Aminobenzothiazole (B30445) Core

The foundational 2-aminobenzothiazole structure can be assembled through several reliable and well-documented synthetic routes. These pathways often involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) ring.

Cyclization Reactions from 2-Aminothiophenol (B119425) Precursors

A fundamental approach to the synthesis of 2-aminobenzothiazoles involves the cyclization of 2-aminothiophenol with various cyanating agents. While effective, the high toxicity of reagents like cyanogen (B1215507) bromide has led to the exploration of safer alternatives. One such alternative is the use of N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid, which facilitates the cyclization under controlled conditions nih.gov. The reaction proceeds through the activation of the cyanating agent by the Lewis acid, followed by nucleophilic attack by the amino group of 2-aminothiophenol and subsequent ring closure.

Synthesis from Aniline (B41778) Derivatives and Thioureas

A widely employed and versatile method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of arylthioureas. This approach is particularly relevant for the synthesis of 4-phenoxy-1,3-benzothiazol-2-amine, which can be prepared from 3-phenoxyaniline. The general procedure involves the reaction of a substituted aniline with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in the presence of an oxidizing agent like bromine in acetic acid. researchgate.netscholarsresearchlibrary.com This reaction first forms an arylthiourea intermediate, which then undergoes intramolecular cyclization to yield the 2-aminobenzothiazole.

Another variation of this method involves the direct cyclization of pre-formed arylthioureas. For instance, condensing arylthioureas with bromine in chloroform (B151607) is a classic method for obtaining 2-aminobenzothiazole derivatives.

The table below illustrates the key starting materials for the synthesis of this compound via this pathway.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 3-Phenoxyaniline | Potassium Thiocyanate | Bromine | This compound |

| 3-Phenoxyphenylthiourea | Bromine | - | This compound |

One-Pot and Multicomponent Reaction Strategies

To improve efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of 2-aminobenzothiazoles. These strategies allow for the combination of multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates. For instance, 2-aminobenzothiazoles can be synthesized in a one-pot reaction from 2-haloanilines and dithiocarbamates. researchgate.net This approach often utilizes a copper catalyst to facilitate the carbon-sulfur bond formation. The versatility of 2-aminobenzothiazole in MCRs allows for the rapid construction of diverse and complex heterocyclic structures. scholarsresearchlibrary.com

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and advanced catalytic systems.

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The synthesis of 2-aminothiazole (B372263) and its derivatives has been successfully achieved using microwave-assisted methods. For example, the condensation of ketones with thiourea (B124793) can be significantly accelerated under microwave irradiation. Similarly, microwave-assisted condensation reactions have been employed in the synthesis of various heterocyclic compounds derived from 2-aminobenzothiazole. These methods offer a greener alternative to conventional heating by reducing energy consumption and often allowing for solvent-free reactions.

Catalytic Methods in Benzothiazole (B30560) Synthesis (e.g., Metal-Mediated and Nanoparticle Catalysis)

The use of catalysts, particularly metal-based systems, has revolutionized the synthesis of benzothiazoles. Transition metals like palladium and copper are frequently used to facilitate the key bond-forming reactions. For example, copper-catalyzed intramolecular C-S bond formation provides a convenient route to 2-aminobenzothiazoles.

More recently, nanoparticle catalysis has gained attention as a highly efficient and recyclable catalytic system. Gold nanoparticles (Au-NPs) have been shown to effectively catalyze the intramolecular C-S bond formation through oxidative C-H bond activation, leading to 2-(N-substituted)aminobenzothiazoles with good to excellent yields. These catalytic systems often operate under milder conditions and can be recovered and reused, aligning with the principles of green chemistry.

The table below summarizes some of the catalytic systems used in 2-aminobenzothiazole synthesis.

| Catalyst System | Reaction Type | Advantages |

| Copper Iodide (CuI) | Intramolecular C-S bond formation | Efficient, can be used in water |

| Palladium Acetate (B1210297) (Pd(OAc)₂) | Intramolecular oxidative cyclization | High yields, selective |

| Gold Nanoparticles (Au-NPs) | Intramolecular C-S bond formation via C-H activation | High efficiency, catalyst can be recycled |

| Ruthenium Trichloride (RuCl₃) | Intramolecular oxidative coupling | Effective for a range of substrates |

Solvent-Free Synthetic Methodologies

In line with the principles of green chemistry, solvent-free synthesis has emerged as a promising approach for producing 2-aminobenzothiazole derivatives. These methods often lead to high yields, simple experimental execution, and reduced environmental impact. google.com One notable technique is the neat fusion or solvent-free melting of reactants at high temperatures. For instance, the synthesis of novel 2-aminobenzothiazole compounds has been successfully achieved by melting 2-chloro-N-(benzothiazol-2-yl)acetamide with various amines, such as p-fluoro-aniline, at temperatures around 165 °C. This method proved effective where conventional solvent-based approaches failed due to the weak nucleophilicity of the reacting anilines. researchgate.net

Other solvent-free strategies include multicomponent reactions under microwave irradiation, which can rapidly produce complex molecules from simple precursors. google.com The condensation of 2-aminothiophenol with aldehydes, a common route to 2-substituted benzothiazoles, has also been adapted to solvent-free conditions, often employing catalysts like zinc acetate or operating under ultrasound irradiation to achieve excellent yields. nih.gov Furthermore, a metal-free approach utilizes the reaction between cyclohexanones and thioureas with molecular oxygen as a green oxidant, demonstrating the versatility of solvent-free methods in constructing the core benzothiazole scaffold.

Strategies for Introducing the Phenoxy Moiety and Further Derivatization

The introduction of the phenoxy group and subsequent modifications to the benzothiazole scaffold are critical for developing compounds with specific biological activities. Methodologies often focus on building the benzothiazole ring from appropriately substituted precursors or derivatizing a pre-formed benzothiazole core.

Reaction Pathways for Aryloxyacetamides and Related Esters

The synthesis of 2-aminobenzothiazoles can be achieved through the cyclization of phenylthiourea (B91264) precursors, a method known as the Hugerschoff reaction. researchgate.net In the context of this compound, this would involve the oxidative cyclization of a (3-phenoxyphenyl)thiourea. This precursor contains the essential phenoxy group positioned to yield the desired 4-phenoxy substitution pattern upon ring closure. The reaction is typically carried out using an oxidizing agent like bromine in a suitable solvent. researchgate.net

While direct synthesis from aryloxyacetamides is less commonly documented, related pathways involving N-acylated benzothiazoles provide insight into potential synthetic routes. For example, 2-aminobenzothiazole can be reacted with chloroacetyl chloride to produce (N-(1,3-benzothiazol-2-yl)-2-chloroacetamide). researchgate.net This intermediate, an N-acetylated benzothiazole derivative, can then undergo further substitution reactions, highlighting a strategy for derivatization at the 2-amino position. researchgate.net Similarly, the cyclization of N-acyl, N′-phenyl-thioureas is a viable method for generating the 2-aminobenzothiazole scaffold, which can be adapted for solid-phase synthesis to create compound libraries. nih.gov

A patent describes a cyclization process for preparing substituted benzothiazole derivatives from phenyl-thiourea precursors using hydrogen bromide in acetic acid and dimethyl sulfoxide (B87167) (DMSO), which yields the final products in high purity. google.com

Exploration of Diverse Substitution Patterns on the Phenoxy Ring and Benzothiazole Core

The exploration of different substitution patterns on both the phenoxy ring and the benzothiazole core is a cornerstone of structure-activity relationship (SAR) studies. The goal is to understand how various functional groups at different positions influence the molecule's biological efficacy.

Research has shown that the position and nature of substituents are critical. For example, in the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), analogs of 2-(4-aminophenyl)benzothiazole were synthesized with various electron-withdrawing groups (trifluoromethyl, cyano, nitro) at different positions on the terminal phenyl ring. nih.gov These studies help elucidate the optimal electronic and steric properties for enzyme inhibition. nih.gov

Similarly, modifications to the benzothiazole core are widely explored. SAR studies on 2-aminobenzothiazole-based inhibitors have indicated that modifications at the 6-position of the benzothiazole ring often lead to the most potent compounds. nih.gov The synthesis of various N-(6-substituted-benzothiazol-2-yl)urea and thiourea derivatives allows for a systematic evaluation of how substituents at this position impact activity. mdpi.com The introduction of methyl, halogen, or alkoxy groups at various positions on the benzothiazole ring system is a common strategy to modulate the pharmacological profile of these compounds. google.com

Synthesis of Compound Libraries for Structure-Activity Exploration

To efficiently explore the vast chemical space and identify lead compounds, researchers often synthesize libraries of related benzothiazole derivatives. These libraries allow for high-throughput screening and rapid determination of structure-activity relationships.

Solid-phase synthesis is a powerful tool for this purpose. A traceless solid-supported protocol has been developed for creating focused libraries of 2-aminobenzothiazoles. nih.gov This method involves attaching a precursor to a resin, performing the necessary chemical transformations to build and derivatize the benzothiazole scaffold, and then cleaving the final products from the support. nih.gov

Other approaches involve the systematic synthesis of a series of compounds using solution-phase chemistry. For instance, a library of sixteen novel 2-aminobenzothiazole compounds with different amine or piperazine (B1678402) moieties was synthesized to assess their potential as anticancer agents. researchgate.net In another example, a collection of fifteen benzothiazole–carboxamide hybrids was created by coupling a 6-fluorobenzo[d]thiazole-2-carboxylic acid with various amines to explore their anticancer potential. researchgate.net These focused libraries are invaluable for identifying which molecular features are essential for activity and for optimizing the properties of potential drug candidates.

Comprehensive Structural Characterization and Elucidation Methodologies

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

For instance, the crystal structure of 6-Methoxy-1,3-benzothiazol-2-amine (C8H8N2OS) was determined to be in the orthorhombic crystal system with the space group Pbca. nih.gov The molecule is nearly planar, a common feature in many benzothiazole (B30560) derivatives. nih.gov Another example, 2-Amino-4-methylbenzothiazole, has also been characterized by single-crystal X-ray diffraction, with its crystallographic data available in the Cambridge Structural Database (CSD). nih.gov

The table below summarizes key crystallographic parameters for a representative benzothiazole derivative, 6-Methoxy-1,3-benzothiazol-2-amine, illustrating the type of data obtained from a single-crystal X-ray diffraction experiment. nih.gov

| Parameter | Value |

| Compound Name | 6-Methoxy-1,3-benzothiazol-2-amine |

| Molecular Formula | C8H8N2OS |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 15.060(2) Å, b = 6.6997(11) Å, c = 16.649(3) Å |

| Volume | 1679.8(5) ų |

| Z (Molecules per unit cell) | 8 |

Table 1: Crystallographic data for 6-Methoxy-1,3-benzothiazol-2-amine. nih.gov

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, leading to the formation of intricate supramolecular assemblies. In benzothiazole derivatives, hydrogen bonding and π-π stacking are prominent forces that dictate the crystal packing.

Hydrogen bonds, particularly those involving the amino group at the 2-position and the nitrogen atom of the thiazole (B1198619) ring, are frequently observed. nih.govmdpi.com For example, in the crystal structure of 6-Methoxy-1,3-benzothiazol-2-amine, intermolecular amine N—H⋯N hydrogen bonds form inversion dimers. nih.gov These dimers are further extended into chains along the b-axis through amine N—H⋯O hydrogen bonds. nih.gov

The study of cocrystals of 2-(2′-aminophenyl)benzothiazole with other aromatic systems has demonstrated the formation of zigzag chains via hydrogen bonds between the amino group of the benzothiazole derivative and a keto-group of the co-crystallizing molecule. mdpi.com

The table below details the types of intermolecular interactions commonly observed in the crystal structures of benzothiazole derivatives.

| Interaction Type | Description |

| Hydrogen Bonding | Involving the 2-amino group as a donor and the thiazole nitrogen or other acceptor groups as acceptors. These can lead to the formation of dimers, chains, or more complex networks. nih.govmdpi.com |

| π-π Stacking | Occurs between the electron-rich aromatic rings of the benzothiazole systems, contributing to the stabilization of the crystal packing. mdpi.com |

| Dipole-Dipole Interactions | Arise from the polar nature of the benzothiazole ring system and can influence the orientation of molecules within the crystal lattice. scirp.org |

Table 2: Common intermolecular interactions in benzothiazole derivatives.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound 4-Phenoxy-1,3-benzothiazol-2-amine are not presently available. Consequently, it is not possible to provide a thorough, evidence-based article that strictly adheres to the requested outline for this particular molecule.

Research in computational chemistry, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, has been conducted on a variety of related 2-aminobenzothiazole (B30445) derivatives. Current time information in Robertson County, US. These studies investigate the electronic structures, reactivity, and potential interactions of similar compounds with various biological targets.

For instance, research on related benzothiazoles includes:

Quantum Chemical Calculations: DFT and Frontier Molecular Orbital (FMO) analyses have been used to understand the electronic properties, molecular geometry, and reactivity of various benzothiazole structures. Current time information in Robertson County, US. These studies often employ methods like B3LYP to calculate properties such as HOMO-LUMO energy gaps, which are crucial for assessing molecular stability and reactivity.

Molecular Docking Studies: A wide range of benzothiazole derivatives have been the subject of molecular docking simulations to predict their binding modes and affinities with enzymes like cyclooxygenases (COX), various kinases (such as p56lck, VEGFR-2, and BRAF), and other protein targets. These studies are instrumental in rational drug design and identifying potential therapeutic candidates.

Molecular Dynamics Simulations: MD simulations have been applied to some benzothiazole analogues to analyze their conformational stability and behavior within simulated biological environments, providing deeper insight into the dynamic nature of ligand-receptor interactions.

However, the specific data and detailed findings from such advanced computational investigations for This compound itself are not documented in the reviewed sources. Without these specific studies, generating an article that is both scientifically accurate and strictly focused on this single compound, as per the user's instructions, cannot be accomplished.

Advanced Computational and Theoretical Investigations in Molecular Design and Mechanism

Pharmacophore Modeling and Virtual Screening for Hit Identification and Optimization

Pharmacophore modeling and virtual screening are powerful computational strategies used to identify and refine potential drug candidates from large chemical databases. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

For the benzothiazole (B30560) class of compounds, pharmacophore models are constructed based on the structures of known active and inactive molecules. researchgate.net These models serve as 3D queries for virtual screening, a process that computationally filters extensive libraries of compounds to identify those that match the pharmacophore and are therefore most likely to bind to the target of interest. researchgate.net This approach significantly accelerates the discovery of novel "hits."

In the context of benzothiazole derivatives, hit-to-lead optimization is a critical subsequent step. For instance, research on benzothiazole scaffold-based DNA gyrase inhibitors has demonstrated the importance of the substituent at position 4 for binding and activity. acs.org In one study, a lead compound, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, was identified as a potent inhibitor. acs.org The binding mode analysis from its co-crystal structure with the E. coli GyrB protein revealed key interactions:

The benzothiazole scaffold engages in a cation−π stacking interaction with an arginine residue (Arg76). acs.org

The substituent at position 4 influences binding and solubility. For example, the benzyloxy group forms hydrophobic interactions with isoleucine (Ile94) and valine (Val118) residues in the binding pocket. acs.org

This detailed structural information is crucial for guiding the optimization process. By modifying the phenoxy group at position 4 and other parts of the scaffold, researchers can rationally design new analogs with improved potency and better pharmacokinetic properties. The optimization of these hits often involves synthesizing and testing a focused library of related compounds to establish a robust Structure-Activity Relationship (SAR). nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its efficacy at the target but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction tools use computational models to estimate these characteristics based on a molecule's structure. nih.govnih.gov

For benzothiazole derivatives, various ADME parameters are routinely calculated using online toolkits and software. nih.gov These predictions help in assessing the "drug-likeness" of the compounds. Key predicted properties for benzothiazole analogs include:

Lipophilicity (log P): This parameter affects solubility, absorption, and plasma protein binding. Modifications to the benzothiazole scaffold, such as introducing polar groups, are often made to fine-tune lipophilicity. acs.org

Aqueous Solubility: Poor solubility can hinder absorption and bioavailability. Computational efforts focus on designing analogs with improved solubility characteristics. acs.org

Human Intestinal Absorption (HIA): This predicts how well a compound will be absorbed from the gut. Many benzothiazole derivatives are predicted to have good intestinal absorption. nih.gov

Blood-Brain Barrier (BBB) Permeability: For neurologically active agents, the ability to cross the BBB is essential, whereas for peripherally acting drugs, it is undesirable.

Cytochrome P450 (CYP) Inhibition: Predicting interactions with CYP enzymes is important to foresee potential drug-drug interactions.

Plasma Protein Binding: High plasma protein binding can reduce the concentration of free drug available to act on the target. acs.org

Efforts to optimize the ADMET (ADME and Toxicity) properties of lead compounds are a central part of the design cycle. For example, in the development of benzothiazole-based DNA gyrase inhibitors, modifications were made to improve solubility and reduce plasma protein binding, which ultimately led to derivatives with enhanced antibacterial activity against challenging pathogens. acs.org

Table 1: Representative In Silico ADME Predictions for Benzothiazole Derivatives

| Parameter | Description | Typical Predicted Value/Outcome for Benzothiazole Analogs |

|---|---|---|

| Molecular Weight (g/mol) | Influences size-dependent diffusion and absorption. | Generally compliant with Lipinski's Rule of Five (<500). |

| log P (Octanol/Water) | Measure of lipophilicity. | Values are optimized to balance solubility and permeability. acs.org |

| H-Bond Donors | Number of hydrogen bond donor groups. | Typically <5 (Lipinski's Rule). nih.gov |

| H-Bond Acceptors | Number of hydrogen bond acceptor groups. | Typically <10 (Lipinski's Rule). nih.gov |

| Human Intestinal Absorption (%) | Predicted percentage of absorption from the gut. | Often predicted to be high (>70-80%). nih.gov |

| Caco-2 Permeability | An in vitro model for intestinal permeability. | Moderate to high permeability is often predicted. nih.gov |

| BBB Permeability | Prediction of whether the compound crosses the Blood-Brain Barrier. | Variable, dependent on specific structural features. |

| Plasma Protein Binding (%) | The extent to which a drug attaches to blood plasma proteins. | Can be high; optimization aims to increase the free fraction. acs.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Identification of Essential Pharmacophoric Features for Desired Biological Effects

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of the 2-aminobenzothiazole (B30445) scaffold, several key pharmacophoric features have been identified as essential for a range of biological activities, including antifungal and antitumor effects.

The core structure, 1,3-benzothiazol-2-amine , is a recurring and vital motif in a multitude of biologically active compounds. This bicyclic system, comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, serves as a rigid scaffold that correctly orients the substituent groups for interaction with biological targets. The 2-amino group is a critical feature, often involved in hydrogen bonding with amino acid residues in the active site of enzymes or receptors.

The phenoxy group at the 4-position of the benzothiazole (B30560) ring is another significant component of the pharmacophore. The presence of an aryl ether linkage can influence the molecule's conformation, lipophilicity, and potential for pi-pi stacking interactions with aromatic residues in the target protein. Studies on related 6-phenoxy-1,3-benzothiazol-2-amine have demonstrated that this moiety can significantly enhance biological activity compared to smaller substituents ucl.ac.be.

In the context of antitumor activity, the 2-(4-aminophenyl)benzothiazole scaffold has been identified as a potent and selective pharmacophore nih.gov. While not a direct analogue of 4-phenoxy-1,3-benzothiazol-2-amine, the principles derived are valuable. The planarity of the benzothiazole ring system and the nature of the substituent at the 2-position are critical determinants of activity.

Impact of Substituent Variation at Different Positions on Potency and Selectivity

The potency and selectivity of this compound analogs can be modulated by introducing various substituents at different positions on both the benzothiazole and the phenoxy rings.

Substitutions on the Benzothiazole Ring:

Variations on the benzothiazole nucleus have a profound impact on biological activity. For instance, in a study of 6-substituted-2-aminobenzothiazole derivatives as antifungal agents, the introduction of a phenoxy group at the 6-position (compound 1d in the study) resulted in significantly higher potency against various Candida species compared to unsubstituted or smaller alkyl-substituted analogs ucl.ac.be. This suggests that the bulky and lipophilic nature of the phenoxy group is beneficial for this specific activity. Similarly, a benzyloxy group at the same position also conferred high activity ucl.ac.be.

In the realm of antiproliferative agents, substitutions at the 6-position of the benzothiazole ring have been shown to be critical. A study on halogen- and amidino-substituted benzothiazoles revealed that while halogen substitution led to marginal activity, the introduction of amidino groups significantly enhanced inhibitory effects against tumor cell lines mdpi.com.

Interactive Data Table: Antifungal Activity of 6-Substituted-1,3-benzothiazol-2-amine Derivatives ucl.ac.be

| Compound | R Group at Position 6 | MIC (μg/mL) against C. albicans | MIC (μg/mL) against C. parapsilosis | MIC (μg/mL) against C. tropicalis | MIC (μg/mL) against C. krusei |

| 1b | H | 128 | 128 | 128 | 256 |

| 1c | Methoxy | 64 | 128 | 128 | 256 |

| 1d | Phenoxy | 64 | 16 | 32 | 32 |

| 1e | Benzyloxy | 32 | 32 | 32 | 64 |

Substitutions on the Phenoxy Ring:

While specific data on substitutions on the phenoxy ring of this compound is limited, general principles from related structures can be applied. For instance, in a series of benzimidazole structural analogs with a phenoxy unit, the presence of a methoxy group on the phenoxy ring did not diminish the antiproliferative activity and, in some cases, reduced toxicity to normal cells mdpi.com. This indicates that the electronic and steric properties of substituents on the phenoxy ring can be fine-tuned to improve the therapeutic index.

Elucidation of Molecular Determinants for Specific Biological Activities

The specific biological activities of this compound derivatives are determined by the molecular interactions between the compound and its biological target.

For antifungal activity , the lipophilicity and hydrogen bonding capacity of the molecule are key determinants. The 2-aminobenzothiazole core can form hydrogen bonds, while the phenoxy group increases lipophilicity, which may facilitate passage through the fungal cell membrane. The enhanced activity of phenoxy and benzyloxy derivatives suggests that a certain size and lipophilicity at that position are optimal for interaction with the fungal target ucl.ac.be.

For other anticancer mechanisms, such as kinase inhibition, the benzothiazole scaffold can act as a hinge-binding motif. The substituents on the core structure then provide the necessary interactions to achieve potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. While specific QSAR studies on this compound were not found, models developed for related benzazole derivatives provide valuable insights for predictive design.

A QSAR study on novel halogen- and amidino-substituted benzazoles as antiproliferative agents demonstrated the importance of several molecular descriptors in determining their activity mdpi.com. The models elucidated that the antiproliferative activity was dependent on:

Polarizability: This descriptor is related to the molecule's ability to form instantaneous dipoles and interact with the biological target.

Van der Waals volumes: This provides a measure of the molecule's bulk and is crucial for fitting into the binding pocket of a target protein.

For instance, the QSAR model for activity against the HuT78 T-cell lymphoma cell line included the Mor30m descriptor, which is a 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptor weighted by atomic masses. Amidino benzothiazoles, which were more active, generally had higher values for this descriptor mdpi.com.

Future Research Trajectories and Therapeutic Potential of 4 Phenoxy 1,3 Benzothiazol 2 Amine Analogs

Exploration of Novel Synthetic Methodologies for Enhanced Chemical Diversity

The development of new and efficient synthetic routes is paramount for generating a diverse library of 4-Phenoxy-1,3-benzothiazol-2-amine analogs. Traditional methods for benzothiazole (B30560) synthesis often involve the condensation of 2-aminothiophenol (B119425) with various reagents like aldehydes, ketones, or acyl chlorides. mdpi.com However, modern synthetic chemistry is moving towards more sustainable and efficient "one-pot" and multicomponent reactions (MCRs) that adhere to the principles of green chemistry. mdpi.comnih.govresearchgate.net

Future synthetic strategies will likely focus on:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of benzothiazole derivatives, such as in the preparation of quinazolinone derivatives from imines. uokerbala.edu.iq

Catalyst innovation: The use of novel catalysts, like a mixture of H2O2/HCl, can enable efficient synthesis at room temperature. mdpi.com The development of new catalytic systems will be crucial for creating more complex and diverse analogs.

Flow chemistry: This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of benzothiazole compounds.

Combinatorial chemistry: Coupled with high-throughput screening, this approach can rapidly generate and evaluate large libraries of analogs, accelerating the discovery of new lead compounds.

Recent synthetic work has produced a variety of benzothiazole derivatives, including those with amide, sulfonamide, and various heterocyclic substitutions. For instance, novel dibenzothiazole derivatives have been synthesized from zinc salt of 4-amino-3-mercaptobenzoic acid and para-nitro benzoyl chloride. mdpi.com Another study reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors. researchgate.net

Deeper Mechanistic Investigations of Promising Biological Activities at the Molecular and Cellular Level

While many benzothiazole derivatives have shown promising biological activities, a deeper understanding of their mechanisms of action at the molecular and cellular levels is essential for their development as therapeutic agents. This involves identifying their specific molecular targets and elucidating the signaling pathways they modulate.

For example, some benzothiazole derivatives have been identified as potent inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases. mdpi.com Docking studies have revealed strong interactions between these compounds and the active site of the MAO-B enzyme. mdpi.com Other benzothiazole analogs have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer. nih.gov

Future research should employ a range of techniques to unravel these mechanisms, including:

X-ray crystallography and NMR spectroscopy: To determine the three-dimensional structures of benzothiazole analogs bound to their target proteins.

Activity-based protein profiling (ABPP): To identify the direct targets of these compounds in complex biological systems. acs.org

Cell-based assays and animal models: To investigate the effects of these compounds on cellular processes and in disease models. For example, studies on the effects of benzothiazole derivatives on the proliferation of cancer cell lines and the expression of inflammatory factors can provide valuable insights. nih.gov

Design and Synthesis of Highly Selective and Potent Inhibitors Targeting Specific Biological Pathways

Building on a deeper mechanistic understanding, the rational design and synthesis of highly selective and potent inhibitors targeting specific biological pathways is a key future direction. The benzothiazole scaffold serves as a "privileged structure" that can be chemically modified to achieve desired selectivity and potency. nih.gov

Design strategies often involve:

Structure-Activity Relationship (SAR) studies: To understand how different chemical modifications affect the biological activity of the compounds. acs.org For instance, SAR studies on benzothiazole-based fatty acid amide hydrolase (FAAH) inhibitors revealed that the sulfonyl group, piperidine (B6355638) ring, and benzothiazole core were crucial for their activity. acs.org

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, a pyridine (B92270) ring in a known VEGFR inhibitor was replaced with a benzothiazole scaffold to design novel inhibitors. tandfonline.com

Molecular modeling and docking studies: To predict the binding modes of new analogs to their target proteins and guide the design of more potent inhibitors. researchgate.netmdpi.comnih.govtandfonline.com

Recent research has led to the development of selective inhibitors for various targets, including:

hMAO-B inhibitors: Benzothiazole-hydrazone derivatives have been synthesized as highly potent and selective inhibitors of human monoamine oxidase B. mdpi.com

PI3Kβ inhibitors: A series of benzothiazole derivatives have been designed as selective inhibitors of the beta subunit of phosphoinositide 3-kinases. nih.gov

VEGFR-2 inhibitors: New benzothiazole hybrids have been developed as potential inhibitors of vascular endothelial growth factor receptor 2, an important target in cancer therapy. tandfonline.com

Carbonic anhydrase inhibitors: Benzothiazole-6-sulfonamides have been designed as potent inhibitors of various carbonic anhydrase isoforms. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Benzothiazole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These computational tools can analyze vast datasets to identify new drug targets, predict the activity of novel compounds, and optimize their properties. nih.govresearchgate.net

For benzothiazole derivatives, AI and ML can be applied to:

Virtual screening: To rapidly screen large virtual libraries of benzothiazole analogs to identify those with a high probability of being active against a specific target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling: To develop predictive models that can estimate the biological activity of new analogs based on their chemical structure. nih.gov

De novo drug design: To generate entirely new benzothiazole-based molecules with desired properties using generative AI models. nih.govstanford.edu

ADMET prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable pharmacokinetic profiles. mdpi.com

Potential for Multitargeting Approaches with Benzothiazole Scaffold

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological mechanisms. nih.govtandfonline.com Therefore, the development of multitarget-directed ligands (MTDLs), single molecules that can modulate multiple targets simultaneously, is a promising therapeutic strategy. nih.govtandfonline.comresearch-nexus.net The benzothiazole scaffold is well-suited for the design of MTDLs due to its ability to interact with a variety of biological targets. nih.govtandfonline.com

Recent research has explored the multitargeting potential of benzothiazole derivatives for Alzheimer's disease. nih.govtandfonline.comnih.gov One study described new benzothiazole-based compounds that act as ligands for the histamine (B1213489) H3 receptor and also inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are relevant targets for Alzheimer's disease. nih.govtandfonline.comnih.gov Another study focused on developing dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain relief. nih.gov

Future research in this area will focus on:

Rational design of MTDLs: Combining pharmacophores from different known ligands into a single benzothiazole-based molecule.

Evaluation of multitarget activity: Using a panel of in vitro and in vivo assays to confirm the activity of new compounds against multiple targets.

Optimization of pharmacokinetic properties: Ensuring that the designed MTDLs have appropriate drug-like properties to be effective in vivo.

The development of MTDLs based on the benzothiazole scaffold holds significant promise for the treatment of complex diseases, offering the potential for improved efficacy and reduced side effects compared to combination therapies. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Phenoxy-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For instance, reacting 2-benzothiazolyl guanidine with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones under basic conditions yields benzothiazol-2-amine derivatives . Optimization involves adjusting solvent systems (e.g., ethanol or DMSO/water mixtures) and reflux durations (e.g., 3–4 hours at 90°C) to maximize purity and yield. Temperature control during reflux and post-reaction pH adjustment (e.g., ammonia to pH 8–9) are critical for precipitating the product .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H and ¹³C NMR (e.g., δ = 3.86 ppm for methoxy groups in related compounds) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., C₉H₉FN₄S derivatives show [M+H]⁺ peaks at 237.06) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by HPLC) using reverse-phase columns and UV detection .

Q. What solvents and reagents are compatible with this compound in downstream modifications?

- Methodological Answer : The compound is stable in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Avoid strong oxidizing agents (e.g., m-chloroperbenzoic acid) to prevent sulfoxide/sulfone byproducts. For substitutions, use nucleophiles like amines or thiols under mild basic conditions (e.g., NaHCO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?

- Methodological Answer : Cross-validate findings using multiple assay systems:

- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative strains .

- Anticancer screens : MTT assays on cell lines (e.g., HeLa or MCF-7), ensuring IC₅₀ values are compared under standardized oxygen and pH conditions .

- Data normalization : Account for substituent effects (e.g., fluorine atoms enhance lipophilicity and membrane penetration) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Systematic substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the phenoxy ring to modulate electronic effects .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict binding affinities to target enzymes (e.g., phosphodiesterases) .

- Crystallography : Resolve X-ray structures to correlate steric effects (e.g., dihedral angles) with activity .

Q. How should researchers address low yields in multi-step syntheses involving this compound intermediates?

- Methodological Answer :

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis derivatives) .

- Process optimization : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading) and identify critical parameters .

- Protecting groups : Introduce tert-butyl or acetyl groups to stabilize reactive intermediates during coupling steps .

Theoretical Framework Integration

Q. How can findings on this compound be integrated into broader pharmacological theories?

- Methodological Answer : Link results to established frameworks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.